(1S)-2,2-Difluoro-1-(oxan-4-yl)ethanamine;hydrochloride
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Overview
Description
(1S)-2,2-Difluoro-1-(oxan-4-yl)ethanamine;hydrochloride is a chemical compound with unique properties that make it valuable in various scientific research fields. This compound is characterized by the presence of a difluoro group and an oxan-4-yl group attached to an ethanamine backbone, with the hydrochloride salt form enhancing its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-Difluoro-1-(oxan-4-yl)ethanamine;hydrochloride typically involves the following steps:
Formation of the Oxan-4-yl Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluoro Group: The difluoro group is usually introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amination: The ethanamine backbone is formed through amination reactions, often using ammonia or amines under controlled conditions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-2,2-Difluoro-1-(oxan-4-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding oxan-4-yl ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
(1S)-2,2-Difluoro-1-(oxan-4-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-2,2-Difluoro-1-(oxan-4-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoro group can enhance binding affinity to certain enzymes or receptors, while the oxan-4-yl group may influence the compound’s pharmacokinetic properties. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1S)-2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine;hydrochloride: Similar structure but with a trifluoro group instead of a difluoro group.
(1S)-1-(oxan-4-yl)ethan-1-amine;hydrochloride: Lacks the difluoro group, making it less reactive in certain chemical reactions.
Uniqueness
(1S)-2,2-Difluoro-1-(oxan-4-yl)ethanamine;hydrochloride is unique due to the presence of the difluoro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where enhanced reactivity or binding affinity is required.
Properties
IUPAC Name |
(1S)-2,2-difluoro-1-(oxan-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c8-7(9)6(10)5-1-3-11-4-2-5;/h5-7H,1-4,10H2;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHNIZLDJNJIAN-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@@H](C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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